molecular formula C41H66O14 B056059 cycloorbicoside G CAS No. 114317-53-2

cycloorbicoside G

Cat. No. B056059
M. Wt: 783 g/mol
InChI Key: KTINGOVWVPSKNN-RQRKGEPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cycloorbicoside G is a natural product isolated from the roots of the plant Orbicella annularis, which belongs to the family of Euphorbiaceae. It has been found to have potential therapeutic properties, such as anti-inflammatory, anti-tumor, and immunomodulatory effects.

Mechanism Of Action

The mechanism of action of Cycloorbicoside G is not fully understood. However, it has been proposed that it exerts its effects by modulating various signaling pathways, such as the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It also interacts with various proteins, such as COX-2, iNOS, and caspase-3.

Biochemical And Physiological Effects

Cycloorbicoside G has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species and nitric oxide, which are involved in the pathogenesis of various diseases. It also regulates the expression of various genes involved in inflammation, apoptosis, and cell proliferation.

Advantages And Limitations For Lab Experiments

Cycloorbicoside G has several advantages for lab experiments. It is a natural product and has low toxicity, making it suitable for in vitro and in vivo studies. However, its availability is limited, and its extraction and purification are time-consuming and expensive.

Future Directions

There are several future directions for the study of Cycloorbicoside G. Firstly, its mechanism of action needs to be further elucidated. Secondly, its potential therapeutic properties need to be studied in more detail, particularly in animal models. Thirdly, its pharmacokinetic and pharmacodynamic properties need to be investigated to determine its suitability for clinical use. Finally, its synthesis method needs to be optimized to increase its yield and reduce its cost.
Conclusion:
In conclusion, Cycloorbicoside G is a natural product with potential therapeutic properties. It has anti-inflammatory, anti-tumor, and immunomodulatory effects. Its mechanism of action is not fully understood, but it modulates various signaling pathways and interacts with various proteins. It has several advantages for lab experiments, but its availability is limited, and its extraction and purification are time-consuming and expensive. There are several future directions for the study of Cycloorbicoside G, which may lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

Cycloorbicoside G can be isolated from the roots of Orbicella annularis using various extraction techniques. The most commonly used method is the Soxhlet extraction method, which involves the use of solvents such as methanol, ethanol, and chloroform. The extracted material is then purified using column chromatography to obtain pure Cycloorbicoside G.

Scientific Research Applications

Cycloorbicoside G has been extensively studied for its potential therapeutic properties. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also has anti-tumor effects by inducing apoptosis in cancer cells. Moreover, it has been shown to have immunomodulatory effects by regulating the activity of immune cells such as T cells and B cells.

properties

CAS RN

114317-53-2

Product Name

cycloorbicoside G

Molecular Formula

C41H66O14

Molecular Weight

783 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-[(1R,3S,4S,5S,7R,9S,12R,14S,17R,18R,19R,21R,22S)-5-hydroxy-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yloxy]oxane-3,4,5-triol

InChI

InChI=1S/C41H66O14/c1-18-12-21-32(36(4,5)55-34-29(49)27(47)26(46)22(14-42)51-34)54-41(53-21)16-38(7)31-19(43)13-23-35(2,3)24(52-33-28(48)25(45)20(44)15-50-33)8-9-39(23)17-40(31,39)11-10-37(38,6)30(18)41/h18-34,42-49H,8-17H2,1-7H3/t18-,19+,20-,21-,22-,23+,24+,25+,26-,27+,28-,29-,30-,31+,32+,33+,34+,37-,38+,39-,40+,41-/m1/s1

InChI Key

KTINGOVWVPSKNN-RQRKGEPUSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7C[C@@H]([C@H]6[C@@]4(C3)C)O)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O2)C(C)(C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O

SMILES

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CC(C6C4(C3)C)O)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)OC9C(C(C(C(O9)CO)O)O)O

Canonical SMILES

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CC(C6C4(C3)C)O)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)OC9C(C(C(C(O9)CO)O)O)O

Origin of Product

United States

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